molecular formula C9H7NO2S B1272461 5-Amino-1-benzothiophene-2-carboxylic acid CAS No. 98589-46-9

5-Amino-1-benzothiophene-2-carboxylic acid

Cat. No.: B1272461
CAS No.: 98589-46-9
M. Wt: 193.22 g/mol
InChI Key: BGGKOIDGMQOPPH-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

5-Amino-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a carboxylic acid group attached to a benzothiophene core, which is crucial for its biological activity. The presence of these functional groups enables interactions with various biological receptors and enzymes, enhancing its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Anti-inflammatory : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. Similar thiophene-based compounds have shown significant COX inhibition, indicating a potential mechanism for its anti-inflammatory effects .
  • Analgesic : The compound's interaction with pain pathways suggests it may serve as an analgesic agent, potentially reducing pain perception through modulation of inflammatory mediators.
  • Antimicrobial : Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anticancer : Emerging evidence points to its selective cytotoxicity against certain cancer cell lines, including prostate and ovarian cancer cells, while showing low toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .
  • Interaction with Receptors : The amino and carboxylic groups facilitate binding to various receptors involved in pain and inflammation pathways. This interaction could modulate signaling cascades that lead to reduced cellular inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some key comparisons:

Compound NameIC50 (µM)Biological ActivityNotes
This compoundTBDAnti-inflammatory, AnticancerExhibits selective toxicity against cancer cells
Tinoridine29.2COX InhibitionKnown anti-inflammatory drug
Tiaprofenic acid6.0COX InhibitionPotent anti-inflammatory effects

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in animal models when administered at specific dosages. This suggests potential for therapeutic use in inflammatory diseases.
  • Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against prostate cancer (PC-3) and ovarian cancer (SK-OV-3) cell lines while being non-toxic to normal human cells. This selectivity highlights its potential as a targeted anticancer agent .
  • Antimicrobial Potential : Preliminary tests indicated that the compound showed activity against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Properties

IUPAC Name

5-amino-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKOIDGMQOPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377495
Record name 5-amino-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98589-46-9
Record name 5-Aminobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98589-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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